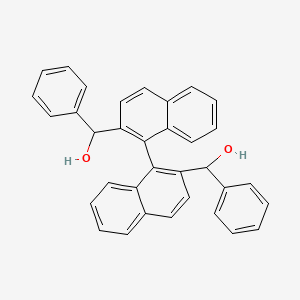
Ar-BINMOL-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ar-BINMOL-1 is a chiral ligand derived from 1,1’-binaphthalene-2-α-arylmethanol-2’-ol. This compound is known for its unique structure, which includes both axial and sp³-central chirality. It has been widely used in asymmetric catalysis due to its ability to induce high enantioselectivity in various chemical reactions .
Preparation Methods
The synthesis of Ar-BINMOL-1 involves the asymmetric [1,2]-Wittig rearrangement of monoalkylated BINOL derivatives. This process includes the cleavage of C-O bonds and the formation of new C-C bonds, resulting in the creation of a chiral center. The reaction conditions typically involve the use of strong bases and specific solvents to achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Ar-BINMOL-1 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different chiral alcohols and ketones.
Reduction: Reduction reactions can convert it into various chiral hydrocarbons.
Substitution: It can participate in substitution reactions to form new chiral compounds. Common reagents used in these reactions include transition metal catalysts such as rhodium and copper, which help achieve high enantioselectivity and yield
Scientific Research Applications
Ar-BINMOL-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.
Biology: It is employed in the synthesis of chiral drugs and bioactive molecules.
Medicine: It plays a role in the development of new pharmaceuticals with high enantioselectivity.
Industry: It is used in the production of chiral materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of Ar-BINMOL-1 involves its ability to coordinate with transition metals, forming chiral complexes that facilitate asymmetric catalysis. The axial and sp³-central chirality of this compound allows it to induce high enantioselectivity by creating a chiral environment around the metal center. This chiral environment influences the reaction pathway, leading to the formation of enantiomerically pure products .
Comparison with Similar Compounds
Ar-BINMOL-1 is unique due to its dual chirality, which distinguishes it from other chiral ligands. Similar compounds include:
BINOL: A widely used chiral ligand with axial chirality.
TADDOL: Another chiral ligand with multiple stereogenic centers.
SPINOL: A chiral ligand with spirocyclic structure and axial chirality. Compared to these compounds, this compound offers higher enantioselectivity and versatility in various asymmetric catalytic reactions
Properties
Molecular Formula |
C34H26O2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C34H26O2/c35-33(25-13-3-1-4-14-25)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(36)26-15-5-2-6-16-26/h1-22,33-36H |
InChI Key |
XGTFPAXGDBULHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















